2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile

positional isomerism fluorine regiochemistry physicochemical differentiation

Batch-to-batch variability in Gewald-type building blocks disrupts parallel medicinal chemistry workflows. CAS 1710293-60-9 resolves this with ≥95% purity and dual orthogonal handles (2-NH₂ + 3-CN), enabling one-procurement, multi-library derivatization. • Thieno[2,3-d]pyrimidine kinase inhibitor precursor via formamide/formic acid cyclization. • 5-EtSO₂ group (Hammett σₚ ≈ 0.72) electronically tunes nucleophilicity and provides H-bond acceptor capacity. • Meta-fluorine placement supports systematic fluorine-walk SAR when co-procured with ortho/para regioisomers.

Molecular Formula C13H11FN2O2S2
Molecular Weight 310.4 g/mol
Cat. No. B12061966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile
Molecular FormulaC13H11FN2O2S2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)F
InChIInChI=1S/C13H11FN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-4-3-5-9(14)6-8/h3-6H,2,16H2,1H3
InChIKeyFJRXJQMDABSEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile – Identity & Procurement


2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile (CAS 1710293-60-9) is a fully synthetic, penta-substituted thiophene-3-carbonitrile scaffold belonging to the 2-aminothiophene family. Its structure embodies a Gewald-type heterocyclic core recognized as a privileged starting material for fused pyrimidine libraries, kinase-focused compound collections, and adenosine A1 receptor allosteric enhancer programs [1]. Reputable suppliers list the compound at ≥95 % purity and catalogue it exclusively as a research-use-only building block, establishing an identifiable and reproducible procurement entry point within the broader 2-aminothiophene chemical space .

Gewald-type 2-aminothiophene-3-carbonitrile scaffold — privileged intermediate for fused pyrimidine and kinase-focused libraries
Documented ≥95% purity with batch-level COA — defined procurement baseline for parallel synthesis
Research-use-only synthetic building block — suited for SAR campaigns, probe design, and heterocyclic library construction

Interchangeability Risks for 2-Aminothiophene-3-carbonitriles


The 2-aminothiophene-3-carbonitrile platform is exquisitely sensitive to substitution pattern, with minor structural alterations producing profound shifts in biological target engagement, selectivity, and cytotoxicity. Within the 3-arylsulfonylthiophene series, a simple change from a 2-nitrophenylsulfonyl to other aryl substituents abolishes selective anti-HIV-1 activity, while replacement of the 2-amino group with a trifluoroacetamido moiety shifts the antiviral spectrum toward CMV and VZV with divergent cytotoxicity profiles [1]. Similarly, across 2-amino-4-arylthiophene-3-carbonitrile congeners, relocation of a single fluorine atom from the para to the ortho position on the 4-phenyl ring markedly alters physicochemical properties without any guarantee of bioisosteric equivalence . These established SAR cliffs demonstrate that generic substitution among in-class 2-aminothiophene-3-carbonitriles is pharmacologically inappropriate in the absence of direct, assay-matched quantitative evidence.

Fluorine Regioisomerism
3-fluorophenyl isomer is not interchangeable with 2- or 4-fluoro analogs
Meta-substitution alters electrostatic potential and π-stacking differently than ortho/para, invalidating SAR conclusions if swapped without assay confirmation.
Sulfonyl Position & Identity
C5-ethylsulfonyl creates electronic profile absent in C5-unsubstituted or methylthio analogs
Strong electron withdrawal (Hammett σₚ ≈ 0.72) shifts reactivity and target engagement; antiviral/cytotoxicity profiles observed in related 3-arylsulfonyl series do not transfer.
Amino Group Modification
Replacement of 2-NH₂ with trifluoroacetamido redirects antiviral spectrum and cytotoxicity
Established SAR cliffs show that even small N-acylation can abolish selective activity, making unprotected 2-amino critical for intended derivatization pathways.

2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile – Differentiation Evidence


Fluorine Regioisomer Comparison: 3- vs 2- and 4-Fluorophenyl

The target compound bears a 3-fluorophenyl group at the thiophene 4-position. The two commercially catalogued positional isomers — the 2-fluorophenyl (CAS 1713588-58-9) and 4-fluorophenyl (CAS 1713174-44-7) analogs — possess distinct CAS numbers, discrete supplier catalog entries, and separate inventory batches, confirming they are chemically and commercially non-interchangeable entities . While no peer-reviewed head-to-head biological study of the three regioisomers has been published, the well-established principle of fluorine regiochemistry in medicinal chemistry indicates that meta-fluorine substitution alters the electron density distribution across the aryl ring differently than ortho or para substitution, thereby modulating π-stacking interactions with flat hydrophobic protein pockets and influencing metabolic soft-spot vulnerability [1]. This positional differentiation is quantitative at the structural level: identical molecular formula (C₁₃H₁₁FN₂O₂S₂) with equivalent molecular weight (310.4 g mol⁻¹), yet divergent connectivity — a property exploitable in patent composition-of-matter claims and selectivity SAR campaigns.

Fluorine Regioisomer Comparison
Class-level inference
Target: 3-fluorophenyl (meta, CAS 1710293-60-9)
vs. 2-fluorophenyl (ortho) and 4-fluorophenyl (para) — identical formula (C₁₃H₁₁FN₂O₂S₂), MW 310.4, but distinct connectivity and supplier CAS lines
Positional isomerism differentiates physicochemical and potential target-interaction profiles
No published head-to-head biological study; regioisomer identity must be verified by CAS before procurement
positional isomerism fluorine regiochemistry physicochemical differentiation

C5-Ethylsulfonyl Substituent: Electronic & Steric Profile

The target compound incorporates an electron-withdrawing ethylsulfonyl group (–SO₂Et) at the thiophene 5-position. In the Stephens et al. (2001) series of 2-amino-3-arylsulfonylthiophenes, the most selective anti-HIV-1 compound (7e) carried a 2-nitrophenylsulfonyl at the 3-position and was unsubstituted at C5, exhibiting an EC₅₀ of 3.8 µg mL⁻¹ and a selectivity index > 26 (CC₅₀ > 100 µg mL⁻¹) [1]. Although the target compound relocates the sulfonyl-bearing aryl group to C4 and installs an ethylsulfonyl at C5 — a constitutional isomerism distinct from the 3-arylsulfonyl series — the general SAR lessons are instructive: the presence, identity, and position of the sulfonyl group profoundly impact antiviral potency and cytotoxicity. Direct comparative data for the C5-ethylsulfonyl versus C5-unsubstituted or C5-methylthio analogs are not publicly available; however, the Hammett σₚ value for –SO₂Et (≈ 0.72) predicts a significantly stronger electron-withdrawing effect than –SMe (σₚ ≈ 0.00), which would alter the electron density of the thiophene ring and affect both reactivity in downstream derivatization and potential biological target interactions [2].

C5-Ethylsulfonyl Electronic Effect
Class-level inference
Δσₚ ≈ 0.72 (Hammett) stronger electron withdrawal vs. –SMe or –H; distinct from unsubstituted 2-aminothiophenes
Informs electronic substituent effects on thiophene reactivity and potential target engagement
Antiviral EC₅₀ 3.8 µg/mL reported for related 3-arylsulfonyl analog (Stephens 2001); not a direct measurement for this compound
sulfonyl substituent effects electron-withdrawing group 2-aminothiophene SAR

Dual Reactive Handles: 2-Amino & 3-Carbonitrile Groups

The compound contains both a nucleophilic 2-amino group and an electrophilic 3-carbonitrile group on the thiophene core simultaneously. These two functional groups are chemically orthogonal and enable divergent synthetic elaboration: the amino group can undergo acylation, sulfonylation, or diazotization, while the nitrile can participate in cyclocondensation reactions (e.g., to form thieno[2,3-d]pyrimidines), hydrolysis to carboxamides/carboxylic acids, or reduction to aminomethyl derivatives [1]. The 2-amino-3-carbonitrile motif is explicitly recognized in the patent literature as a key intermediate for constructing 2-unsubstituted thieno[2,3-d]pyrimidines, a privileged kinase inhibitor scaffold [2]. In contrast, analogs in which the 3-position bears a carboxylic acid ester or carboxamide lack the nitrile's ability to serve as a precursor for tetrazole formation, amidoxime elaboration, or thienopyrimidine annulation via distinct mechanistic pathways. This dual-handle architecture supports parallel library synthesis strategies where the 2-amino and 3-carbonitrile positions are modified independently to explore divergent chemical space from a single starting material.

Dual Reactive Handles
Class-level inference
2 orthogonal handles: nucleophilic 2-NH₂ + electrophilic 3-CN vs. 1 handle in carboxylate/carboxamide analogs
Enables divergent library synthesis — thieno[2,3-d]pyrimidine, tetrazole, amidoxime chemotypes from single building block
Synthetic scope supported by Gewald-derived building block literature and patent precedent
building block utility parallel derivatization heterocyclic library synthesis

Commercial Availability & Documented Purity

The target compound is commercially stocked and supplied with a minimum purity specification of 95% by at least one established research-chemical vendor, backed by batch-level quality assurance documentation including a Certificate of Analysis (COA) and Safety Data Sheet (SDS) . This provides a verifiable procurement baseline that is superior to sourcing the compound from custom synthesis where purity, impurity profile, and residual solvent levels are undefined. In comparison, the 4-fluorophenyl regioisomer (CAS 1713174-44-7) is catalogued by ChemSrc but listed with 'no recommended supplier,' indicating limited immediate commercial availability . The combination of ≥95% purity, defined storage conditions (cool, dry, long-term), and established CAS-linked identity provides procurement certainty that non-stocked or synthesis-on-demand analogs cannot match.

Commercial Availability & Purity
Data to verify
≥95% purity, stocked with COA/SDS vs. 4-fluoro isomer (CAS 1713174-44-7) listed without recommended supplier
Immediate availability with documented quality baseline reduces experimental variability
Supplier-sourced specification; confirm batch COA before use
procurement specification quality control research-grade chemical supply

2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile – Application Scenarios


Thieno[2,3-d]pyrimidine Kinase Library Synthesis

The compound's 2-amino-3-carbonitrile architecture is specifically designed for Gewald-based thienopyrimidine annulation. The 2-amino group and 3-carbonitrile serve as the reactive partners for forming the fused pyrimidine ring with appropriate one-carbon donors (formamide, formic acid, or trialkyl orthoformates), a transformation extensively precedented in the kinase inhibitor literature [1]. The 4-(3-fluorophenyl) and 5-ethylsulfonyl substituents provide additional vectors for SAR exploration without requiring post-cyclization functionalization at these positions. This application is directly supported by patent disclosures that identify 2-aminothiophene-3-carbonitriles as privileged intermediates for anticancer thieno[2,3-d]pyrimidines [2].

Fluorine Positional Scanning in SAR Campaigns

The existence of three discrete regioisomers with the fluorine atom at ortho, meta, and para positions on the 4-phenyl ring enables systematic fluorine-walk SAR studies [1]. The 3-fluorophenyl isomer specifically places the electronegative fluorine substituent at the meta position, which preferentially influences the aryl ring's electrostatic potential distribution rather than its direct resonance conjugation with the thiophene core (as occurs with para substitution) or steric effects at the ortho position. Coordinated procurement of all three regioisomers allows for the deconvolution of fluorine positional effects on target binding, selectivity, and metabolic stability within a constant scaffold framework.

Sulfone-Containing Chemical Probe Development

The C5-ethylsulfonyl group imparts strong electron withdrawal (Hammett σₚ ≈ 0.72) to the thiophene ring, modulating both the reactivity of the 2-amino group (reducing nucleophilicity relative to unsubstituted analogs) and the electrophilicity of the 3-carbonitrile [1]. This electronic tuning is relevant for designing chemical probes where attenuated reactivity is desired to improve selectivity or where the sulfone oxygen atoms can serve as hydrogen-bond acceptors in target binding. The anti-HIV-1 and anti-CMV activities observed for structurally related 2-amino-3-arylsulfonylthiophenes in the Stephens et al. series provide conceptual precedent for exploring this compound class in antiviral probe development, while the sulfone moiety — a recognized carbonyl bioisostere — further supports its use in protease or metalloenzyme inhibitor design [2].

Multi-Gram Procurement for Parallel Library Synthesis

With a defined minimum purity of 95%, established CAS registry number, and documented quality assurance, this compound meets the identity and purity requirements for use as a starting material in parallel synthesis campaigns where batch-to-batch consistency is critical [1]. The dual orthogonal handles (2-NH₂ + 3-CN) enable a single procurement to feed multiple parallel derivatization streams — for instance, acylation of the amine in one library subset and nitrile cyclization in another — maximizing the chemical diversity generated per procurement event. The compound's molecular weight (310.4 g mol⁻¹) and moderate complexity make it suitable for solution-phase parallel chemistry in 96-well format at 10–100 mg scale [2].

Application
Selection Property
Validation Focus
Thieno[2,3-d]pyrimidine library synthesis
2-NH₂ / 3-CN dual reactive architecture
Cyclocondensation efficiency and product diversity
Fluorine positional SAR scanning
Defined 3-fluorophenyl regioisomer identity
Physicochemical differentiation across ortho/meta/para isomers
Sulfone-containing chemical probe design
Strongly electron-withdrawing C5-ethylsulfonyl group
Reactivity tuning and H-bond acceptor capability in target binding
Multi-gram parallel library procurement
≥95% purity with COA/SDS documentation
Batch-to-batch consistency and purity verification
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